2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
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Overview
Description
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3O and its molecular weight is 254.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies :
- A study described an efficient approach for the synthesis of novel pyrazole and pyridine derivatives, highlighting their potential in various applications, including material science and pharmacology (Bonacorso et al., 2015).
- Another research focused on the synthesis and structure of polysubstituted pyrazoles and isoxazoles, suggesting their utility in the development of bioactive compounds (Chagarovskiy et al., 2016).
Antimicrobial and Antioxidant Properties :
- Compounds with pyrazole rings have been found to exhibit significant antimicrobial and antioxidant activities. For instance, a study on thiohydrazonates and pyrazolo[3,4-b]pyridines showed promising results against various bacterial strains (Mekky & Sanad, 2019).
Photophysical and Photochemical Properties :
- Investigations into the photophysical properties of pyrazole derivatives have been conducted, with one study highlighting three modes of proton transfer in a chromophore, which is crucial for understanding the behavior of these compounds under different conditions (Vetokhina et al., 2012).
Catalysis and Chemical Reactions :
- Research on the use of pyrazole derivatives in catalysis revealed their effectiveness in asymmetric transfer hydrogenation of ketones, indicating their potential in organic synthesis and industrial applications (Magubane et al., 2017).
Ligand Synthesis and Metal Complex Formation :
- Studies on the synthesis of palladium and platinum complexes with pyrazole ligands highlighted the potential of these compounds in the development of new materials and catalysts (Montoya et al., 2007).
Properties
IUPAC Name |
2-(3-pyrrolidin-3-yl-1H-pyrazol-5-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-4-2-8-5-9(12-11-8)7-1-3-10-6-7;;/h5,7,10,13H,1-4,6H2,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGVQLOXPWPYJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNC(=C2)CCO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.